molecular formula C11H11F3N2O2 B1408013 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene CAS No. 1713160-87-2

6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Cat. No.: B1408013
CAS No.: 1713160-87-2
M. Wt: 260.21 g/mol
InChI Key: QRLSBLXUDNTMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound that features a nitrobenzene core substituted with a fluoro group and a difluoropiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves the following steps:

    Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 6-fluoronitrobenzene.

    Formation of Difluoropiperidine: 4,4-Difluoropiperidine is synthesized separately through the fluorination of piperidine using a fluorinating agent such as sulfur tetrafluoride.

    Coupling Reaction: The final step involves the coupling of 6-fluoronitrobenzene with 4,4-difluoropiperidine under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Reduction: 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzene ring, though less common.

Scientific Research Applications

6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Chemical Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and difluoropiperidinyl groups enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)benzaldehyde
  • 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)aniline

Uniqueness

6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the presence of both a nitro group and a difluoropiperidinyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics.

Properties

IUPAC Name

4,4-difluoro-1-(3-fluoro-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-8-2-1-3-9(10(8)16(17)18)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLSBLXUDNTMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217575
Record name Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713160-87-2
Record name Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713160-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.